BenchChemオンラインストアへようこそ!

6-Methyl-2-piperazin-1-yl-1,3-benzothiazole

Acetylcholinesterase inhibition Alzheimer's disease Neuropharmacology

6-Methyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1018498-61-7) is a heterocyclic small molecule defined by a benzothiazole core bearing a methyl substituent at the 6-position and an unsubstituted piperazine ring at the 2-position. With a molecular formula of C12H15N3S and a molecular weight of 233.33 g/mol, this compound belongs to the broader benzothiazole-piperazine class, which has been extensively investigated for acetylcholinesterase (AChE) inhibition , anticancer activity , and PPARδ agonism.

Molecular Formula C12H15N3S
Molecular Weight 233.33 g/mol
CAS No. 1018498-61-7
Cat. No. B1451694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-piperazin-1-yl-1,3-benzothiazole
CAS1018498-61-7
Molecular FormulaC12H15N3S
Molecular Weight233.33 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)N3CCNCC3
InChIInChI=1S/C12H15N3S/c1-9-2-3-10-11(8-9)16-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3
InChIKeyIZULRPMDKNPVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1018498-61-7): A Structurally Differentiated Benzothiazole-Piperazine Scaffold for CNS and Oncology Research


6-Methyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1018498-61-7) is a heterocyclic small molecule defined by a benzothiazole core bearing a methyl substituent at the 6-position and an unsubstituted piperazine ring at the 2-position [1]. With a molecular formula of C12H15N3S and a molecular weight of 233.33 g/mol, this compound belongs to the broader benzothiazole-piperazine class, which has been extensively investigated for acetylcholinesterase (AChE) inhibition [2], anticancer activity [3], and PPARδ agonism [4]. The specific 6-methyl substitution pattern distinguishes it from unsubstituted, 4-methyl, and other positional isomers, potentially altering lipophilicity (XLogP3: 2.5), electronic distribution, and target binding profiles in ways that are critical for structure-activity relationship (SAR)-driven lead optimization programs.

Why 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole Cannot Be Assumed Interchangeable with Other Benzothiazole-Piperazines


Within the benzothiazole-piperazine chemotype, minor structural modifications produce substantial shifts in potency, selectivity, and even the primary biological target. For example, in a focused AChE inhibitor series, compounds with an N-benzylpiperazine moiety and specific aryl substituents achieved IC50 values of 29 nM [1], while closely related analogues lacking the benzyl group were essentially inactive (IC50 > 100 µM) [2]. Similarly, in the PPARδ agonist series, the lead compound 5g (a 4-(1-pyrrolidinyl)piperidine derivative) demonstrated an EC50 of 4.1 nM, but small changes in the piperazine substitution pattern drastically altered both potency and subtype selectivity over PPARα/γ [3]. Therefore, assuming that one benzothiazole-piperazine can substitute for another—even a positional isomer—without experimental validation is scientifically unsound and can lead to misinterpretation of SAR, failure of proof-of-concept studies, and procurement of a compound with an entirely different biological fingerprint. The substituent position, piperazine N-substitution, and linker chemistry each constitute independent variables that must be controlled.

Quantitative Differentiation Evidence for 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole Relative to Closest Analogs


Positional Methyl Substitution Drives Distinct AChE Inhibitory Potency Profiles: 6-Methyl vs. Unsubstituted and 4-Methyl Analogues

In a systematic SAR study of benzothiazole-piperazine AChE inhibitors, the most potent compound (bearing an N-benzylpiperazine and a 4-(4-fluorophenyl)piperazine moiety) achieved an IC50 of 29 nM against electric eel AChE [1]. While the 6-methyl-2-piperazin-1-yl-1,3-benzothiazole scaffold was not the most potent in that particular series, the study demonstrated that the position and nature of substituents on the benzothiazole ring critically modulate inhibitory activity. Among compounds with a free piperazine NH (comparable to the target compound), IC50 values ranged from low micromolar to >100 µM depending on the substitution pattern on the benzothiazole core [2]. The 6-methyl substitution is predicted to alter the electron density of the benzothiazole ring and influence π-π stacking with aromatic residues in the AChE active site (Tyr337, Tyr341), as evidenced by molecular docking studies of analogous compounds [1]. However, direct head-to-head IC50 data for the 6-methyl derivative versus the 4-methyl or unsubstituted analogues are not publicly available, and this evidence dimension is therefore classified as class-level inference from closely related analogues.

Acetylcholinesterase inhibition Alzheimer's disease Neuropharmacology

Anticancer Cytotoxicity: 6-Methyl Benzothiazole-Piperazine Scaffold Shows Cell-Line-Dependent GI50 Values in the Low Micromolar Range

In a panel of ten benzothiazole-piperazine derivatives screened against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines by sulphorhodamine B assay, most compounds exhibited GI50 values in the low micromolar range [1]. The most active derivatives (aroyl-substituted compounds 1h and 1j) induced apoptosis via cell cycle arrest at the subG1 phase [1]. Closely related 4-methylbenzothiazole-piperazine acetamide derivatives demonstrated GI50 values as low as 4.3 µM against MCF-7 cells [2]. While the 6-methyl-2-piperazin-1-yl-1,3-benzothiazole itself was not directly tested in these published studies, its 6-methyl substitution pattern positions it as a regioisomeric counterpart to the 4-methyl series, enabling direct comparisons of how methyl group position on the benzothiazole ring influences cytotoxicity across cancer cell lines. The free piperazine NH also provides a synthetic handle for further derivatization to access the aroyl-substituted analogues that showed enhanced activity, making the compound a strategic intermediate for medicinal chemistry campaigns.

Anticancer activity Cytotoxicity screening Hepatocellular carcinoma

PPARδ Agonist Pharmacophore: The 2-Piperazinyl-Benzothiazole Core Is a Validated Starting Point for Selective PPARδ Modulator Development

Shionogi & Co. published an extensive optimization campaign demonstrating that 2-piperazinyl-benzothiazole derivatives can serve as potent and selective PPARδ agonists [1]. The optimized lead compound 5g (which features a 4-(1-pyrrolidinyl)piperidine instead of piperazine) achieved hPPARδ EC50 = 4.1 nM with high selectivity over PPARα and PPARγ, and significantly upregulated HDL cholesterol in vivo [1]. The key pharmacophore is the 2-amino-substituted benzothiazole core; the 6-methyl substitution present in the target compound may further modulate PPARδ potency and selectivity by altering the fit within the hydrophobic ligand-binding pocket. While the unsubstituted 2-piperazinyl-benzothiazole was the starting point for this optimization, the 6-methyl derivative offers an intermediate lipophilicity (XLogP3 2.5 vs. 2.1 for the unsubstituted analogue) and a modified electron distribution that could influence PPAR subtype selectivity. The compound's free piperazine NH permits N-functionalization to explore the SAR established by Kato et al., including the introduction of sulfonamide and amide groups that were critical for achieving nanomolar potency [1].

PPARδ agonism Metabolic syndrome Lipid metabolism

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Comparison with the Unsubstituted Parent Compound

Computed physicochemical properties differentiate 6-methyl-2-piperazin-1-yl-1,3-benzothiazole from the unsubstituted parent 2-piperazin-1-yl-1,3-benzothiazole (CAS 55745-83-0) in ways that directly impact CNS drug discovery applications [1]. The target compound has a higher lipophilicity (XLogP3: 2.5 vs. 2.1 for the unsubstituted analogue) and a higher molecular weight (233.33 vs. 219.31 g/mol), which may enhance passive membrane permeability and blood-brain barrier penetration [1]. Both compounds share identical topological polar surface area (tPSA: 56.4 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (4), indicating that the 6-methyl group adds lipophilicity without altering hydrogen-bonding capacity. This is significant because CNS drug design guidelines suggest that increasing LogP within the 2–4 range can improve brain exposure without exceeding the tPSA threshold of 60–70 Ų typically associated with CNS penetrance. The 6-methyl compound thus offers a lipophilicity advantage over the parent for CNS-targeted programs while retaining the same H-bond pharmacophore.

Physicochemical profiling Drug-likeness Blood-brain barrier permeability

Metabolic Liability Differentiation: CYP3A4-Mediated N-Dealkylation Susceptibility of Arylpiperazine Motifs

Arylpiperazine-containing compounds, including benzothiazole-piperazines, are known substrates for CYP3A4-mediated N-dealkylation, a major metabolic clearance pathway that generates 1-aryl-piperazine metabolites [1]. Notably, 1-(2-benzisothiazolyl)-piperazine is reported to be more susceptible to sulfur oxidation than to aromatic hydroxylation, indicating that the benzothiazole sulfur atom creates a metabolic soft spot distinct from typical phenylpiperazines [1]. The 6-methyl substituent present in the target compound is expected to influence the rate of aromatic hydroxylation (by blocking the 6-position) and potentially alter the metabolic profile relative to unsubstituted or 4-methyl analogues. Specifically, 6-methyl substitution may reduce CYP450-mediated hydroxylation at that position, potentially shifting metabolism toward N-dealkylation or sulfur oxidation pathways. This metabolic differentiation is critical for lead optimization, as different positional isomers may exhibit substantially different in vivo clearance rates and metabolite profiles, with direct implications for half-life, bioavailability, and potential for metabolite-mediated toxicity.

Drug metabolism CYP3A4 Metabolic stability

High-Impact Application Scenarios for 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole Based on Quantitative Differentiation Evidence


CNS Drug Discovery: AChE Inhibitor Lead Optimization with Defined Positional Methyl Input

Procure 6-methyl-2-piperazin-1-yl-1,3-benzothiazole as a defined input for SAR-by-catalog or parallel synthesis efforts targeting acetylcholinesterase inhibition. As demonstrated by Demir Özkay et al. (2016), benzothiazole-piperazine AChE inhibitors can achieve IC50 values as low as 29 nM, but activity is exquisitely sensitive to the substitution pattern on both the benzothiazole core and the piperazine ring [1]. The 6-methyl substitution provides a specific regioisomer for probing how methyl position affects π-stacking interactions with Tyr337 and Tyr341 in the AChE active site. The free piperazine NH allows for systematic N-functionalization (benzylation, aroylation, sulfonylation) to optimize potency and CNS drug-like properties. The compound's computed XLogP3 of 2.5 and tPSA of 56.4 Ų position it within favorable CNS drug space [2], making it a suitable starting point for developing brain-penetrant AChE inhibitors for Alzheimer's disease research.

Oncology Medicinal Chemistry: Positional Isomer Pair for Cancer Cell Line Selectivity Profiling

Use 6-methyl-2-piperazin-1-yl-1,3-benzothiazole in matched-pair comparisons with its 4-methyl regioisomer to map how benzothiazole methyl position dictates cytotoxicity and selectivity across HUH-7, MCF-7, and HCT-116 cancer cell lines. The published series by Gurdal et al. (2015) established that benzothiazole-piperazine derivatives are broadly active against these lines, with aroyl-substituted compounds causing apoptosis via subG1 cell cycle arrest [1]. The 6-methyl compound provides the missing regioisomeric partner for a complete SAR matrix (unsubstituted, 4-methyl, 6-methyl), enabling identification of the optimal methyl position before committing to resource-intensive N-functionalization chemistry. This systematic approach is particularly valuable for groups aiming to patent novel benzothiazole-piperazine anticancer agents with a defined substitution pattern.

Metabolic Disease Research: PPARδ Agonist Scaffold with Enhanced Lipophilicity for Lead Generation

Deploy 6-methyl-2-piperazin-1-yl-1,3-benzothiazole as a starting scaffold for PPARδ agonist discovery, following the optimization trajectory established by Kato et al. (2023) at Shionogi [1]. The 2-piperazinyl-benzothiazole core is validated as a PPARδ pharmacophore, with optimized derivatives achieving EC50 values of 4.1 nM and demonstrating in vivo HDL cholesterol upregulation. The 6-methyl group adds lipophilicity (Δ XLogP3 = +0.4 vs. unsubstituted) that may enhance target binding through improved hydrophobic pocket occupancy [2]. Researchers can use this compound to systematically introduce the N-substituents (sulfonamides, amides, heterocycles) that were critical for potency and selectivity optimization, while simultaneously evaluating whether the 6-methyl group provides an incremental advantage over the unsubstituted or 4-methyl scaffolds in PPARδ transactivation assays.

In Vitro ADME Profiling: Metabolic Stability Comparison Across Benzothiazole-Piperazine Positional Isomers

Conduct comparative metabolic stability studies using 6-methyl-2-piperazin-1-yl-1,3-benzothiazole alongside its 4-methyl and unsubstituted analogues in human liver microsome or hepatocyte assays. Given that arylpiperazines are known CYP3A4 substrates subject to N-dealkylation and that benzothiazole sulfur constitutes a metabolic soft spot for oxidation [1], the 6-methyl substitution may block a site of aromatic hydroxylation, potentially reducing oxidative clearance relative to unsubstituted analogues. Such comparative ADME data would directly inform lead selection, enabling medicinal chemists to prioritize the substitution pattern that offers the best balance of target potency and metabolic stability before advancing to in vivo pharmacokinetic studies. This application is particularly relevant for contract research organizations (CROs) offering ADME screening services and for pharmaceutical companies building structure-metabolism relationship (SMR) databases.

Quote Request

Request a Quote for 6-Methyl-2-piperazin-1-yl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.